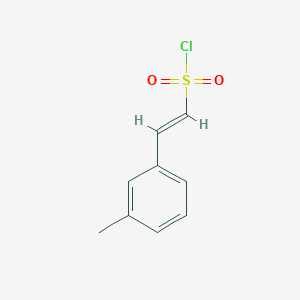
2-(3-Methylphenyl)ethene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylphenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S. . This compound is characterized by the presence of a sulfonyl chloride group attached to an ethene chain, which is further substituted with a 3-methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of 3-methylphenyl ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-Methylphenyl ethene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted products.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, resulting in the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Oxidation and Reduction: Various oxidized or reduced sulfur-containing compounds.
Aplicaciones Científicas De Investigación
2-(3-Methylphenyl)ethene-1-sulfonyl chloride has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(3-Methylphenyl)ethene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylphenyl)ethene-1-sulfonyl chloride: Similar structure but with a different position of the methyl group on the aromatic ring.
2-(2-Methylphenyl)ethene-1-sulfonyl chloride: Another positional isomer with the methyl group at the ortho position.
2-Phenylethene-1-sulfonyl chloride: Lacks the methyl group, providing a simpler structure.
Uniqueness
2-(3-Methylphenyl)ethene-1-sulfonyl chloride is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This positional effect can be leveraged in synthetic chemistry to achieve selective transformations .
Propiedades
Fórmula molecular |
C9H9ClO2S |
|---|---|
Peso molecular |
216.68 g/mol |
Nombre IUPAC |
(E)-2-(3-methylphenyl)ethenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-7H,1H3/b6-5+ |
Clave InChI |
NYKABIRJQVVNMF-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/S(=O)(=O)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C=CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


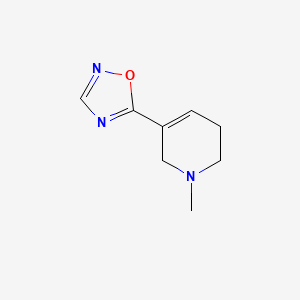
![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
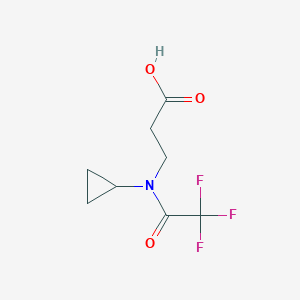
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
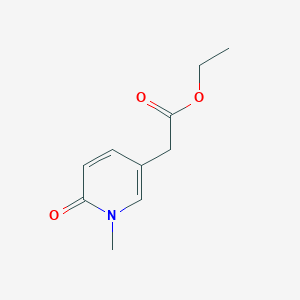
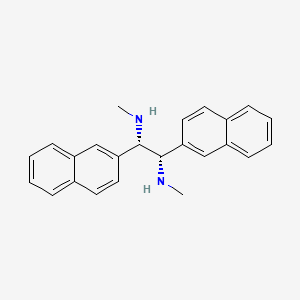
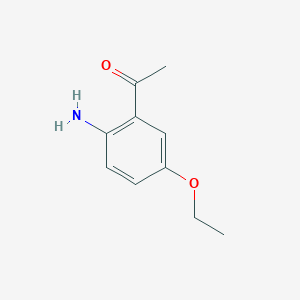
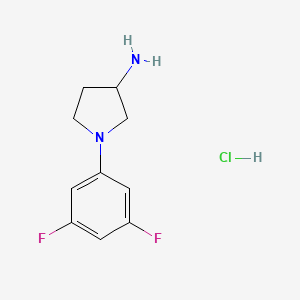

![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
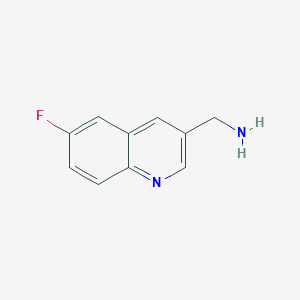
![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)

